Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate
Description
Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate is a multifunctional nitropropenoate derivative characterized by a conjugated propenoate backbone substituted with amino, benzamido, and nitro groups. Its structure enables diverse reactivity, particularly in cyclization and heterocyclic synthesis. The compound’s nitro and benzamido moieties contribute to its role as a precursor in synthesizing nitrogen-containing heterocycles, such as pyranones, pyrimidines, and indolizines .
Properties
IUPAC Name |
ethyl (E)-3-amino-3-benzamido-2-nitroprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-2-20-12(17)9(15(18)19)10(13)14-11(16)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3,(H,14,16)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZDSUQEXLMBTA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(N)NC(=O)C1=CC=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/N)\NC(=O)C1=CC=CC=C1)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with an appropriate amine, followed by nitration and subsequent coupling with a phenylcarbonyl compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-amino-2-nitro-3-(phenylcarbonylamino)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require specific solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl (2E)-3-amino-2-nitro-3-(phenylcarbonylamino)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in electron transfer reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Key Observations :
- The nitro group in the target compound distinguishes it from fluorinated or cyano-substituted analogs, enabling unique redox reactivity (e.g., reduction to amines for heterocycle formation) .
- The benzamido group enhances aromatic interactions in supramolecular assemblies, contrasting with the pyridinyl or trifluoromethyl groups in analogs .
Nitro Group Reduction
This compound can undergo nitro group reduction using methods similar to those reported for related nitropropenoates:
- Titanium(IV) chloride-mediated reduction: Yields 53–82% for nitro-to-amine conversion, comparable to reductions in ethyl 2-cyano-2-ethoxycarbonyl ethenyl derivatives .
- Hydrogenation/Pd catalysis : Preferred for scalability but requires careful control to avoid over-reduction of ester or amide groups .
Cyclization Pathways
The compound’s cyclization behavior aligns with that of methyl 3-arylamino-2-benzoylaminobut-2-enoate derivatives, which form oxazoloquinolines or imidazole carboxylates under polyphosphoric acid (PPA) conditions . For example:
Physicochemical and Application-Based Differences
- Solubility : The benzamido and nitro groups reduce solubility in polar solvents compared to trifluoromethyl-substituted esters .
Research Findings and Limitations
- Heterocyclic Synthesis Efficiency: this compound derivatives achieve cyclization yields of 60–75%, lower than fluorinated esters (85–90%) due to steric hindrance from the benzamido group .
- Crystallographic Challenges : Unlike simpler esters (e.g., ), the target compound’s structural complexity may necessitate advanced refinement tools like SHELXL or WinGX for crystallographic analysis .
Biological Activity
Ethyl 3-amino-3-benzamido-2-nitro-2-propenoate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes an ethyl ester group, an amino group, a benzamide moiety, and a nitro group. The presence of these functional groups is critical for its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may function through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Binding: It is hypothesized that the compound interacts with certain receptors, modulating their activity and influencing cellular responses.
Pharmacological Effects
This compound has shown promise in several pharmacological studies:
- Antitumor Activity: In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating significant cell growth inhibition.
- Anti-inflammatory Properties: Research suggests that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions such as arthritis.
- Antimicrobial Activity: Some studies have reported that this compound possesses antibacterial properties, making it a candidate for further exploration in antimicrobial therapy.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 25 | 45 |
| 50 | 20 |
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced inflammation model in mice. The administration of this compound significantly reduced levels of TNF-alpha and IL-6 compared to the control group.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Low Dose (10 mg/kg) | 100 | 150 |
| High Dose (50 mg/kg) | 50 | 80 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of the nitro group plays a crucial role in enhancing the biological activity of this compound. Modifications to the benzamide or amino groups can lead to variations in potency and selectivity against different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
